molecular formula C7H14N2O B2994066 3-Amino-3-propylpyrrolidin-2-one CAS No. 2580202-43-1

3-Amino-3-propylpyrrolidin-2-one

Cat. No.: B2994066
CAS No.: 2580202-43-1
M. Wt: 142.202
InChI Key: OBRKGUGZVABIJI-UHFFFAOYSA-N
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Description

3-Amino-3-propylpyrrolidin-2-one: is a heterocyclic organic compound with the molecular formula C₇H₁₄N₂O It features a pyrrolidinone ring substituted with an amino group and a propyl group

Mechanism of Action

Target of Action

It belongs to the class of pyrrolidine alkaloids , which have been shown to interact with a variety of biological targets, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Mode of Action

Pyrrolidine alkaloids, in general, are known to interact with their targets in a variety of ways, leading to changes in cellular function . For instance, some pyrrolidine alkaloids have been shown to inhibit the growth of bacteria and fungi, while others have demonstrated the ability to modulate immune responses .

Biochemical Pathways

Pyrrolidine alkaloids are known to influence a variety of biochemical pathways, including those involved in inflammation, oxidative stress, and cellular metabolism .

Pharmacokinetics

Pharmacokinetics refers to how the body affects a drug, including its absorption, distribution, metabolism, and excretion . These properties greatly influence a drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Pyrrolidine alkaloids have been shown to exert a variety of effects at the molecular and cellular levels, including modulation of immune responses, inhibition of microbial growth, and protection against oxidative stress .

Action Environment

Factors such as temperature, ph, and the presence of other substances can potentially affect the action of chemical compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-3-propylpyrrolidin-2-one can be achieved through several methods. One common approach involves the cyclization of N-substituted piperidines. The process typically includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselectivity .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that they could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-3-propylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrolidinone derivatives, while substitution reactions can produce a variety of N-substituted pyrrolidinones.

Comparison with Similar Compounds

    Pyrrolidine: A simpler analog with a five-membered nitrogen-containing ring.

    Pyrrolidin-2-one: Lacks the amino and propyl substituents but shares the core structure.

    3-Amino-3-methylpyrrolidin-2-one: Similar structure but with a methyl group instead of a propyl group.

Uniqueness: 3-Amino-3-propylpyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an amino group and a propyl group on the pyrrolidinone ring enhances its reactivity and potential for forming diverse derivatives .

Properties

IUPAC Name

3-amino-3-propylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-2-3-7(8)4-5-9-6(7)10/h2-5,8H2,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBRKGUGZVABIJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CCNC1=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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